molecular formula C4H6N2S B2735483 3,4-Diaminothiophene CAS No. 78637-85-1

3,4-Diaminothiophene

Cat. No.: B2735483
CAS No.: 78637-85-1
M. Wt: 114.17
InChI Key: AGZYNVVJQAOVRP-UHFFFAOYSA-N
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Description

3,4-Diaminothiophene (C₄H₆N₂S, molecular mass: 114.166 g/mol) is a heterocyclic compound featuring a thiophene ring substituted with amino groups at the 3- and 4-positions . Its synthesis involves the reduction of 2,5-dibromo-3,4-dinitrothiophene using tin and hydrochloric acid, yielding a stable crystalline solid . Alternatively, this compound dihydrochloride can be prepared by neutralizing its free base with hydrochloric acid, achieving yields of ~60% via extraction with ethyl acetate . The compound exhibits dual protonation sites with pKa values of 3.96 and 0.98 in a 50% DMSO-water mixture, reflecting its enaminic character .

Chemical Reactions Analysis

Types of Reactions

3,4-Diaminothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

3,4-Diaminothiophene serves as a crucial building block in organic synthesis. It is utilized in the creation of various derivatives and complex compounds, which are essential for advancing chemical research and development. The compound's ability to form stable bonds with other molecular structures allows chemists to explore new chemical reactions and pathways.

Antitumor Activity

Research has demonstrated that this compound exhibits promising antitumor properties. A study highlighted its effectiveness against multiple human cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U373) cells. The compound has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Antiviral Properties

In addition to its antitumor effects, this compound has been investigated for its antiviral capabilities. It has shown potential in inhibiting the replication of influenza viruses (both A and B subtypes), suggesting that it could be developed into effective antiviral agents .

Organic Electronics

The compound is increasingly recognized for its role in the development of organic semiconductors. It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties. Its incorporation into polymer matrices enhances conductivity and mechanical properties, making it valuable for flexible electronic devices .

Analytical Chemistry

This compound is employed as a reagent in various analytical methods for detecting and quantifying specific compounds. Its ability to form stable complexes with target molecules provides researchers with reliable tools for chemical analysis .

Environmental Science

This compound plays a role in environmental monitoring through the development of sensors designed to detect pollutants. Its chemical properties enable it to interact with environmental contaminants, facilitating the detection and analysis of harmful substances .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of synthesized diaminothiophene derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to standard treatments like doxorubicin, highlighting their potential as lead compounds for drug development .

Case Study 2: Antiviral Activity

In vitro studies have shown that specific derivatives of this compound effectively inhibit influenza virus replication. These findings suggest that further exploration could lead to the development of new antiviral therapies targeting respiratory viruses .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisBuilding block for complex organic moleculesEssential for advancing synthetic chemistry
Medicinal ChemistryAntitumor and antiviral agentInduces apoptosis; inhibits viral replication
Organic ElectronicsUsed in OLEDs and photovoltaic cellsEnhances conductivity; supports flexible electronics
Analytical ChemistryReagent for detecting specific compoundsProvides reliable tools for chemical analysis
Environmental ScienceDevelopment of sensors for pollutant detectionFacilitates environmental monitoring efforts

Mechanism of Action

The mechanism of action of 3,4-Diaminothiophene involves its interaction with various molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis. The compound also exhibits antiviral activity by inhibiting viral replication through interactions with viral enzymes .

Comparison with Similar Compounds

Structural and Reactivity Differences

2,3-Diaminothiophene

  • Structure: Amino groups at 2- and 3-positions.
  • Reactivity: The free base is unstable and is typically isolated as a hydrobromide salt . Unlike 3,4-diaminothiophene, it cannot undergo oxidative self-annulation to form thienopyrazines (TPs) due to positional differences in amino groups.
  • Applications: Limited utility in polymer synthesis compared to this compound.

2,5-Diaminothiophene-3,4-dicarbonitrile

  • Structure: Contains cyano groups at 3- and 4-positions and amino groups at 2- and 5-positions.
  • Reactivity: Forms hydrogen-bonded dimers via N–H⋯N interactions, leading to a stacked crystal structure (centroid separation: 3.923 Å). The C–S bond length (1.750 Å) is shorter than in this compound, indicating electronic effects from cyano substituents .
  • Applications : Used in macrocyclic chemistry and as a precursor for functional dyes.

3,5,7-Triaryl-2-amino Thienopyrazines (TPs)

  • Structure: Derived from oxidative self-annulation of this compound. Features a fused pyrazine ring.
  • Reactivity : Synthesis requires hypervalent iodine oxidants (e.g., PhIO or PhI(OAc)₂) under optimized conditions (yields: 60–75%). Lower temperatures (<80°C) or dilute conditions reduce yields significantly .
  • Applications : Key intermediates for optoelectronic materials due to extended π-conjugation.

Commercial and Practical Considerations

  • Safety : Classified as harmful (Xn) with risk codes R39 (irreversible effects) and R20/21/22 (harmful via inhalation, skin contact, or ingestion). Requires stringent handling protocols .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Key Features pKa (if applicable) Stability
This compound C₄H₆N₂S Dual amino groups, enaminic character 3.96, 0.98 Stable crystalline solid
2,3-Diaminothiophene C₄H₆N₂S Unstable free base, isolated as hydrobromide N/A Low
2,5-Diaminothiophene-3,4-dicarbonitrile C₆H₄N₄S Cyano substituents, hydrogen-bonded dimers N/A High (crystalline)

Biological Activity

3,4-Diaminothiophene (DDT) is a sulfur-containing heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of DDT and its derivatives.

Chemical Structure and Synthesis

This compound consists of a thiophene ring substituted with two amino groups at the 3 and 4 positions. The synthesis of DDT and its derivatives can be achieved through various methods, including:

  • Nucleophilic substitution : Utilizing halogenated thiophenes to introduce amino groups.
  • Schiff base formation : Reacting DDT with aldehydes to create various derivatives with enhanced biological properties.

Recent studies have focused on synthesizing novel derivatives of DDT, particularly Schiff bases and amides, which have shown promising biological activity against cancer cells and viruses .

Anticancer Properties

Numerous studies have demonstrated the antiproliferative effects of DDT derivatives against various cancer cell lines. A notable study evaluated a series of synthesized Schiff bases derived from DDT against human cancer cell lines, including prostate (PC-3), lung (A549), colon (HCT-15), and breast (T47D) cancers. The results indicated that specific derivatives exhibited significant cytotoxicity:

CompoundCell LineIC50 (μM)
3nA54912.6
2jT47D4.6
3jHCT-1510.2

The compound 3n , in particular, demonstrated a strong ability to induce apoptosis in A549 cells at low micromolar concentrations, suggesting its potential as an anticancer agent .

Antiviral Activity

In addition to anticancer properties, DDT derivatives have been evaluated for their antiviral activity against influenza viruses. The compounds were tested against various strains of influenza A (H1N1, H3N2) and B viruses. The findings revealed that some derivatives effectively inhibited viral replication, showing comparable efficacy to established antiviral drugs like oseltamivir:

CompoundAnti-influenza H1N1Anti-influenza H3N2Anti-influenza B
2jModerateModerateSimilar to control
3gModerateModerateSimilar to control

These results indicate that DDT derivatives could serve as potential leads for antiviral drug development .

The mechanisms underlying the biological activities of DDT involve several pathways:

  • Induction of Apoptosis : Studies utilizing annexin V/propidium iodide assays showed that DDT derivatives induced apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Treatment with specific compounds resulted in significant alterations in cell cycle distribution, leading to growth inhibition in tumor cells .

Case Study 1: Anticancer Activity

A study investigated the effects of compound 3n on A549 lung cancer cells. The treatment led to a marked increase in early and late apoptotic cells compared to control treatments. This suggests that the compound may activate apoptotic pathways selectively in cancerous cells while sparing normal cells.

Case Study 2: Antiviral Efficacy

Another study assessed the antiviral efficacy of compound 2j against influenza virus strains. The compound demonstrated significant inhibition of viral replication at low concentrations, indicating its potential as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Diaminothiophene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A key synthetic route involves reacting organocuprates with oxalyl chloride to generate α-diones, which are then cyclized with this compound precursors. This method avoids instability issues associated with traditional approaches and achieves high yields (e.g., >80% for alkyl/aryl-substituted derivatives). Optimization strategies include controlling stoichiometry, using anhydrous solvents (e.g., ethanol), and refluxing for 8–12 hours to ensure complete cyclization . Another method employs diethyl oxalate in ethanol under reflux, yielding thieno[3,4-b]pyrazine derivatives without further purification .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Structural characterization typically combines X-ray diffraction (XRD) for crystal structure determination, nuclear magnetic resonance (NMR) for substituent analysis, and electrochemical studies (cyclic voltammetry) to assess redox behavior. For example, XRD reveals planar thiophene cores with substituent-dependent π-stacking interactions, while NMR confirms functional group integration . Mass spectrometry and elemental analysis are essential for verifying molecular weight and purity .

Q. What are the primary challenges in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer : Key challenges include precursor instability and side reactions during cyclization. Mitigation strategies include using freshly prepared α-diones, inert atmospheres to prevent oxidation, and rapid purification techniques (e.g., vacuum filtration) to isolate reactive intermediates. For instance, organocuprate-derived α-diones improve reaction efficiency by minimizing decomposition .

Advanced Research Questions

Q. How do structural modifications of this compound scaffolds influence their antitumor activity?

  • Methodological Answer : Substitution at the 2- and 3-positions (e.g., methyl, phenyl groups) enhances bioactivity by modulating electronic properties and solubility. In vitro studies show that phenyl-substituted derivatives exhibit IC₅₀ values <10 µM against cancer cell lines, attributed to increased π-π interactions with DNA. Structure-activity relationship (SAR) analysis via molecular docking can guide rational design .

Q. How can electrochemical properties of this compound derivatives be tailored for conductive polymer applications?

  • Methodological Answer : Alkyl chain elongation (e.g., hexyl, dodecyl substituents) improves solubility in organic solvents, facilitating electropolymerization. Cyclic voltammetry reveals low oxidation potentials (~0.5 V vs. Ag/AgCl), making these derivatives suitable for hole-transport layers in organic electronics. Comparative studies with 3,4-ethylenedioxythiophene (EDOT) analogs highlight trade-offs between conductivity and stability .

Q. How can contradictions in solvent-dependent reactivity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity effects on reaction intermediates. For example, polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, while non-polar solvents favor cyclization. Systematic solvent screening paired with DFT calculations (e.g., Gibbs free energy profiles) can identify optimal conditions. Kinetic studies under controlled humidity are critical for hygroscopic derivatives .

Q. What role does this compound play in coordination chemistry, and how does it affect metal complex properties?

  • Methodological Answer : The diamine groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Spectroscopic studies (UV-Vis, EPR) show metal-dependent shifts in absorption maxima (Δλ ~50 nm), indicating ligand-to-metal charge transfer. Applications in catalysis (e.g., Suzuki coupling) require optimizing metal-ligand ratios to balance activity and stability .

Q. Data Contradiction Analysis

Q. Why do synthetic yields for this compound derivatives vary across studies?

  • Methodological Answer : Yield disparities often stem from differences in precursor purity, reaction scale, and workup protocols. For instance, small-scale reactions (<1 mmol) using HPLC-grade solvents report higher yields (~90%) compared to bulk syntheses (~70%) due to better control of side reactions. Reproducibility requires standardized protocols for precursor synthesis and inert handling .

Properties

IUPAC Name

thiophene-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-3-1-7-2-4(3)6/h1-2H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZYNVVJQAOVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937664
Record name Thiophene-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169698-12-8
Record name Thiophene-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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